Product packaging for 2-(4-Methoxybenzyl)azepane oxalate(Cat. No.:CAS No. 1177300-15-0)

2-(4-Methoxybenzyl)azepane oxalate

Cat. No.: B3087707
CAS No.: 1177300-15-0
M. Wt: 309.36 g/mol
InChI Key: VLISZGLXMPOERB-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyl)azepane oxalate is a chemical compound offered for research use only. It is not intended for diagnostic or therapeutic applications. The salt form of this compound, which pairs the organic base with oxalic acid, is typically developed to enhance the compound's stability and solubility for experimental purposes . Chemically, it is characterized by the molecular formula C14H21NO·C2H2O4 and a combined molecular weight of 219.32 (base) + 90.03 (oxalate) = 309.35 g/mol . This compound is of significant interest in medicinal chemistry and neuroscience research, particularly in the study of sigma receptors. It shares structural similarities with a class of benzylpiperazine derivatives that are known to act as high-affinity, selective sigma-1 receptor (σ1R) antagonists . The sigma-1 receptor is a chaperone protein highly expressed in the central nervous system, including key areas for pain control such as the dorsal root ganglia . Research indicates that σ1R antagonists can modulate nociceptive (pain) signaling by interacting with various protein targets, including NMDA and opioid receptors . Consequently, compounds like this compound are valuable tools for investigating novel pathways for the treatment of chronic neuropathic and inflammatory pain conditions . Researchers can utilize this compound in in vitro binding assays to study receptor interactions and in the design of future in vivo pharmacological studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23NO5 B3087707 2-(4-Methoxybenzyl)azepane oxalate CAS No. 1177300-15-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]azepane;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.C2H2O4/c1-16-14-8-6-12(7-9-14)11-13-5-3-2-4-10-15-13;3-1(4)2(5)6/h6-9,13,15H,2-5,10-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLISZGLXMPOERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2CCCCCN2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 4 Methoxybenzyl Azepane Oxalate and Analogues

Strategies for Azepane Core Construction

The construction of the seven-membered azepane ring is a significant challenge in synthetic organic chemistry. derpharmachemica.com The development of robust methods for the direct construction of these medium-ring heterocyclic systems has been hindered by slow cyclization kinetics. wikipedia.org Consequently, various innovative strategies have been devised to overcome these hurdles. These methods can be broadly categorized into ring expansion of smaller cyclic precursors and intramolecular cyclization of acyclic chains.

Ring Expansion Methodologies from Cyclic Precursors

Ring expansion reactions provide a powerful pathway to synthesize seven-membered rings from more readily available five- or six-membered cyclic precursors. masterorganicchemistry.com These transformations involve the cleavage of a bond within the ring and the insertion of one or more atoms to form the larger azepane structure.

Classical rearrangement reactions, often initiated by acid and heat, serve as foundational methods for ring expansion. The Beckmann, Schmidt, and Tiffeneau-Demjanov rearrangements are prominent examples used to convert cyclic ketones or alcohols into azepane derivatives like lactams. wikipedia.orgwikipedia.orglibretexts.org

The Beckmann rearrangement transforms an oxime into an amide, and when applied to cyclic ketoximes, it yields lactams (cyclic amides). wikipedia.org The archetypal example is the industrial synthesis of caprolactam, the precursor to Nylon 6, from cyclohexanone (B45756) oxime. wikipedia.org The reaction is typically catalyzed by strong acids like sulfuric acid or polyphosphoric acid. masterorganicchemistry.com The mechanism involves protonation of the oxime's hydroxyl group, followed by a concerted migration of the group anti-periplanar to the departing water molecule, which results in the expanded ring. masterorganicchemistry.com

The Schmidt reaction involves the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid. wikipedia.orglibretexts.org This reaction inserts a nitrogen atom between the carbonyl carbon and an adjacent carbon, converting a cyclic ketone into a lactam. libretexts.org The mechanism proceeds through the formation of an azidohydrin intermediate, which, after dehydration and rearrangement, yields the ring-expanded amide. libretexts.org

The Tiffeneau-Demjanov rearrangement allows for the one-carbon ring expansion of cycloalkanones. libretexts.orgwikipedia.org The process begins with the conversion of a cyclic ketone to a 1-aminomethyl-cycloalkanol, which is then treated with nitrous acid (HNO₂) to generate a diazonium ion. wikipedia.orgwikipedia.org Subsequent rearrangement and loss of nitrogen gas lead to the formation of a ring-expanded ketone. wikipedia.orgnumberanalytics.com This method is particularly useful for synthesizing five, six, and seven-membered rings. wikipedia.org

Table 1: Overview of Classical Ring Expansion Reactions

RearrangementStarting MaterialReagentsProductRef.
BeckmannCyclic Ketone OximeH₂SO₄, PPA, TsClLactam wikipedia.org
SchmidtCyclic KetoneHN₃, H₂SO₄Lactam wikipedia.org
Tiffeneau-DemjanovCyclic Ketone1. HCN, KCN2. H₂, Raney Ni3. NaNO₂, HClRing-Expanded Ketone libretexts.orgwikipedia.org

Modern synthetic chemistry has seen the emergence of powerful photochemical methods for constructing complex molecular architectures under mild conditions. Photochemical ring expansions offer unique pathways to the azepane core.

A recently developed strategy utilizes the photochemical dearomative ring expansion of simple nitroarenes to produce highly substituted azepanes. derpharmachemica.comenamine.net This process, mediated by blue light at room temperature, converts the nitro group into a singlet nitrene, which then inserts into the six-membered benzene (B151609) ring to form a seven-membered azepine system. derpharmachemica.comlibretexts.org Subsequent hydrogenation of the azepine intermediate affords the saturated azepane in a concise two-step sequence. derpharmachemica.comenamine.net This method has been successfully applied to generate azepane analogues of known piperidine-containing drugs. derpharmachemica.com

Another photochemical approach involves the rearrangement of N-vinylpyrrolidinones to yield azepin-4-ones. wikipedia.org This transformation converts readily available five-membered lactams and aldehydes into densely functionalized seven-membered rings in a two-step procedure involving condensation followed by photochemical rearrangement using 254 nm light. wikipedia.org

The photolysis of azides also provides a route to azepine derivatives. For instance, the irradiation of diazidonaphthalenes leads to the ring expansion of both benzene rings, forming novel azepinoazepines. wikipedia.org Similarly, 4-azidouracil nucleosides undergo an efficient photochemical ring expansion in aqueous conditions to yield 1,3,5-triazepin-2,4-dione nucleosides. vedantu.com

Table 2: Examples of Photochemical Ring Expansion for Azepine/Azepane Synthesis

Starting MaterialLight Source/ConditionsKey IntermediateProduct TypeRef.
Substituted NitroarenesBlue LEDs (450 nm), room temp.Singlet NitrenePolysubstituted Azepanes derpharmachemica.com
N-vinylpyrrolidinones254 nm mercury arc lamps, ~45 °C-Azepin-4-ones wikipedia.org
DiazidonaphthalenesPhotolysis-Azepinoazepines wikipedia.org
4-Azidouracil NucleosidesPhotolysis (aqueous)CarbodiimideTriazepinone Nucleosides vedantu.com

Intramolecular Cyclization Reactions

Intramolecular cyclization of suitably functionalized acyclic precursors is a direct and widely used strategy for synthesizing heterocyclic rings, including azepanes. Transition metal catalysis, particularly with copper and palladium, has become indispensable for achieving high efficiency and selectivity in these transformations.

Copper catalysis is a versatile tool for forging carbon-nitrogen bonds. An efficient method for preparing trifluoromethyl-substituted azepine derivatives has been developed using a copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes. wikipedia.orgnumberanalytics.com This reaction involves the intermolecular addition of a primary or secondary amine to a copper-activated alkyne, followed by an intramolecular cyclization onto the allene (B1206475) moiety to construct the seven-membered ring. wikipedia.orgwikipedia.org

Another copper-mediated approach involves the intramolecular cyclization of 2-aza-hepta-2,4-dien-6-ynyl anions. libretexts.orgslideshare.net Deprotonation of an alkynyl imine followed by transmetalation with a copper salt generates an organocopper intermediate that undergoes a nucleophilic attack at the triple bond to form annulated azepine derivatives in good yields. slideshare.net

Table 3: Copper-Catalyzed Intramolecular Cyclization for Azepine Synthesis

Starting MaterialCatalyst/ReagentsReaction TypeProduct TypeRef.
Functionalized AllenynesCu(MeCN)₄PF₆, AmineTandem Amination/CyclizationCF₃-Substituted Azepin-2-carboxylates wikipedia.orgwikipedia.org
Alkynyl IminesLDA, Copper ThiophenolateNucleophilic Attack at AlkyneAnnulated Azepines slideshare.net

Palladium catalysis offers a broad scope for constructing complex heterocyclic systems through various cyclization strategies. A novel palladium(II)-catalyzed tandem cyclization has been developed to synthesize dibenzo[b,d]azepines. This reaction proceeds via an addition/cyclization cascade of an N-(2'-(cyanomethyl)-[1,1'-biphenyl]-2-yl)acetamide with a phenylboronic acid derivative, utilizing a cyano-activation method in an eco-friendly water-ethanol solvent system.

The intramolecular aza-Wacker-type reaction represents another powerful palladium-catalyzed transformation. The oxidative cyclization of vinyl cyclopropanecarboxamides using a palladium(II) catalyst provides access to conformationally restricted aza[3.1.0]bicycles, showcasing a method for C-N bond formation. While not directly forming a simple azepane, this methodology highlights the potential of palladium-catalyzed oxidative amidation in building complex nitrogen heterocycles. Furthermore, palladium catalysts can trigger domino reactions, such as an intramolecular N-arylation/C-H activation/aryl-aryl bond-forming process, to construct medium-ring heterocycles from linear amides.

Table 4: Palladium-Catalyzed Intramolecular Cyclization for Azepine Synthesis

Starting MaterialCatalyst/ReagentsReaction TypeProduct TypeRef.
N-(2'-(cyanomethyl)-[1,1'-biphenyl]-2-yl)acetamidePd(acac)₂, Phenylboronic AcidTandem Addition/CyclizationDibenzo[b,d]azepines
Vinyl CyclopropanecarboxamidesPd(OAc)₂, OxygenAza-Wacker-type OxidationAza[3.1.0]bicycles
Linear Amides (from Ugi reaction)Pd(OAc)₂Domino N-arylation/C-H ActivationRing-Fused Dihydroazaphenanthrenes
Radical Cyclization Strategies

Radical cyclization offers a powerful approach for the formation of cyclic structures, including the seven-membered azepane ring. This method typically involves the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the desired ring system.

One notable strategy involves the 7-endo radical cyclization. For instance, the synthesis of 2-benzazepines has been achieved through the cyclization of N-o-bromobenzylitaconamides or N-o-bromobenzylmethacrylamides. nih.gov These precursors can be readily prepared in two steps from commercially available starting materials. nih.gov Although this specific example leads to a benzazepine, the underlying principle of radical-mediated ring closure is applicable to the synthesis of the core azepane structure.

Atom-transfer radical cyclization (ATRC) is another valuable technique in this context. researchgate.net It allows for the formation of C-C or C-heteroatom bonds under mild conditions and often with high levels of stereocontrol. The general mechanism involves the generation of a radical from an alkyl halide using a transition metal catalyst, followed by intramolecular addition to an unsaturated bond.

A photochemical approach has also been explored for the construction of azepane scaffolds. For example, a formal [5+2] cycloaddition has been developed, which proceeds via a photochemical rearrangement of N-vinylpyrrolidinones to azepin-4-ones. nih.gov This method involves a Norrish Type-I cleavage of the amide bond upon irradiation, leading to a biradical intermediate that rearranges to form the seven-membered ring. nih.gov This strategy highlights the utility of photochemistry in accessing complex heterocyclic systems.

Radical Cyclization Strategy Key Features Precursors Outcome
7-endo Radical CyclizationFormation of 2-benzazepinesN-o-bromobenzylitaconamides, N-o-bromobenzylmethacrylamidesConvenient synthesis of benzazepine derivatives nih.gov
Atom-Transfer Radical Cyclization (ATRC)Mild conditions, potential for stereocontrolAlkyl halides with an unsaturated tetherFormation of cyclic structures researchgate.net
Photochemical [5+2] CycloadditionTwo-step process involving photochemical rearrangementN-vinylpyrrolidinones and aldehydesAccess to functionalized azepin-4-ones nih.gov

Multicomponent Coupling Reactions for Heterocycle Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to form a complex product in one pot. scilit.comrsc.orgrsc.org This approach offers significant advantages, including operational simplicity, time and energy savings, and high atom economy. nih.gov

Several MCRs have been developed for the synthesis of heterocyclic compounds, including those with seven-membered rings. For example, a pseudo three-component reaction has been reported for the synthesis of coumarin-annulated azepines. rsc.org This reaction involves the acid-catalyzed condensation of 3-amino-4-hydroxycoumarin with two equivalents of a substituted acetophenone. rsc.org The mechanism likely proceeds through the formation of an imine intermediate, followed by reaction with a second molecule of the ketone and subsequent cyclization and dehydration steps. rsc.org

Isocyanide-based multicomponent reactions (IMCRs) are particularly versatile for generating diverse heterocyclic scaffolds. rsc.org While specific examples directly leading to 2-(4-methoxybenzyl)azepane (B3022567) are not prevalent, the principles of IMCRs, such as the Ugi and Passerini reactions, can be adapted to construct the azepane core by carefully selecting the starting components.

Furthermore, transition metal-catalyzed MCRs, such as A3 coupling reactions (aldehyde-alkyne-amine), provide a powerful tool for synthesizing N-containing heterocycles. rsc.org These reactions can be tailored to produce a variety of ring sizes and substitution patterns.

Multicomponent Reaction Type Key Reactants Catalyst/Conditions Resulting Heterocycle
Pseudo Three-Component Reaction3-Amino-4-hydroxycoumarin, Substituted acetophenones (2 equiv.)p-TsOH, Toluene, RefluxCoumarin-annulated azepines rsc.org
Isocyanide-Based MCRs (General)Aldehyde/Ketone, Amine, Carboxylic Acid, IsocyanideVariesDiverse heterocyclic scaffolds rsc.org
A3 Coupling (General)Aldehyde, Alkyne, AmineTransition metal catalyst (e.g., Cu, Ag, Au)Propargylamine derivatives, potential for N-heterocycles rsc.org

Introduction of the 4-Methoxybenzyl Moiety

Once the azepane ring is formed, the next critical step is the introduction of the 4-methoxybenzyl group at the 2-position. Several synthetic methodologies can be employed for this transformation.

Nucleophilic Substitution Reactions with Halogenated Precursors

A common and straightforward method for introducing the 4-methoxybenzyl group is through a nucleophilic substitution reaction. This typically involves the reaction of a suitable nucleophile derived from 4-methoxybenzyl bromide or a similar halogenated precursor with an azepane derivative.

For instance, a 2-haloazepane derivative can serve as the electrophile. The reaction of 2-methoxy-3H-azepines with N-bromosuccinimide (NBS) can generate a 1,4-adduct, which upon base-promoted elimination of HBr, yields a 2-substituted 2H-azepine. researchgate.netresearchgate.net Subsequent nucleophilic attack at the 2-position by a 4-methoxybenzyl organometallic reagent, such as a Grignard or organolithium reagent, could potentially install the desired substituent.

Alternatively, the nitrogen atom of the azepane can be the nucleophile, reacting with 4-methoxybenzyl halide. This approach is more relevant for N-alkylation rather than C2-alkylation. However, strategies involving the generation of a carbanion at the C2 position of the azepane ring, followed by reaction with 4-methoxybenzyl halide, are also conceivable.

Reductive Amination Protocols

Reductive amination is a highly versatile and widely used method for the formation of C-N bonds. youtube.comorganic-chemistry.org This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com

In the context of synthesizing 2-(4-methoxybenzyl)azepane, one could envision a strategy starting with a 2-oxoazepane (caprolactam) derivative. The ketone functionality could react with 4-methoxybenzylamine (B45378) in the presence of a reducing agent to form the desired product. Common reducing agents for this one-pot procedure include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough not to reduce the initial ketone but will reduce the intermediate iminium ion. youtube.comorganic-chemistry.org

This method offers the advantage of using readily available starting materials and proceeding under relatively mild conditions. The choice of reducing agent is critical to the success of the reaction, with sodium cyanoborohydride being particularly effective due to its selectivity for the protonated imine over the carbonyl group. youtube.com

Reductive Amination Component Example Reducing Agent Key Features
Carbonyl Compound2-Oxoazepane (Caprolactam)Sodium cyanoborohydride (NaBH3CN)One-pot procedure, mild conditions, selective reduction of the iminium ion youtube.comresearchgate.net
Amine4-MethoxybenzylamineSodium triacetoxyborohydride (NaBH(OAc)3)Effective for a wide range of aldehydes and ketones, tolerates various functional groups organic-chemistry.org

Amidation and Acylation Reactions Involving 4-Methoxybenzylamine Derivatives

Amidation and acylation reactions provide an alternative route to introduce the 4-methoxybenzyl group, which can then be followed by a reduction step. This two-step process involves first forming an amide bond between the azepane nitrogen and a 4-methoxybenzoyl group, or a related acyl derivative, followed by reduction of the amide carbonyl.

For example, azepane can be acylated with 4-methoxybenzoyl chloride or 4-methoxybenzoic acid (using a coupling agent) to form N-(4-methoxybenzoyl)azepane. Subsequent reduction of the amide carbonyl group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3), would yield the desired 2-(4-methoxybenzyl)azepane.

This approach is well-established for the synthesis of N-substituted amines. The choice of reducing agent is crucial, as milder reagents may not be effective in reducing the stable amide bond.

Cross-Coupling Methodologies for Aryl-Alkyl Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nobelprize.orgresearchgate.net These reactions offer a powerful and versatile method for introducing the 4-methoxybenzyl group onto the azepane scaffold.

Reactions like the Suzuki, Negishi, and Heck couplings allow for the formation of C(sp2)-C(sp3) bonds under relatively mild conditions and with high functional group tolerance. nobelprize.org For instance, a 2-halo- or 2-triflyloxy-substituted azepane could be coupled with a 4-methoxybenzylboronic acid derivative (Suzuki coupling) or a 4-methoxybenzylzinc reagent (Negishi coupling) in the presence of a palladium catalyst and a suitable ligand. nobelprize.orgacs.org

The success of these cross-coupling reactions often depends on the choice of catalyst, ligand, base, and reaction conditions. Recent advancements have led to the development of highly active catalyst systems that can facilitate challenging couplings, including those involving sterically hindered substrates or heteroaryl halides. acs.org The use of N-heterocyclic carbene (NHC) ligands has also proven effective in many cases. acs.org

A novel approach involves the dual nickel/photoredox-catalyzed cross-coupling of alcohols and aryl carboxylic acids to form C(sp3)–C(sp2) bonds. acs.org This method could potentially be adapted to couple a 2-hydroxyazepane derivative with 4-methoxybenzoic acid. acs.org

Cross-Coupling Reaction Azepane Precursor 4-Methoxybenzyl Reagent Catalyst System
Suzuki Coupling2-Halo- or 2-Triflyloxy-azepane4-Methoxybenzylboronic acidPalladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., PPh3), Base nobelprize.org
Negishi Coupling2-Halo- or 2-Triflyloxy-azepane4-Methoxybenzylzinc halidePalladium catalyst nobelprize.org
Heck Coupling2-Unsaturated azepane derivative4-Methoxybenzyl halidePalladium catalyst, Base nobelprize.org
Nickel/Photoredox Coupling2-Hydroxyazepane4-Methoxybenzoic acidNickel catalyst, Photocatalyst acs.org

Oxalate (B1200264) Salt Formation and Crystallization

The formation of the oxalate salt of 2-(4-Methoxybenzyl)azepane is a critical step that significantly influences the purity, stability, and handling properties of the final compound. This process involves the reaction of the basic nitrogen on the azepane ring with oxalic acid.

Stoichiometric Control in Acid-Base Salt Formation

Precise stoichiometric control is paramount in the formation of amine oxalate salts to ensure the desired product is obtained. The reaction between an amine and oxalic acid can yield different salt forms, and the control of the molar ratio of the reactants is a key determinant of the outcome. For instance, in the synthesis of gabapentin (B195806) oxalate, a 1:1 molar ratio of gabapentin to oxalic acid was used. acs.org Similarly, the preparation of a rivaroxaban-oxalic acid cocrystal also utilized a 1:1 molar ratio. acs.org

In the case of 2-(4-Methoxybenzyl)azepane oxalate, maintaining a specific stoichiometric ratio is crucial. Deviations from the intended ratio can lead to the formation of mixtures of salts or the presence of unreacted starting materials, complicating purification and potentially affecting the physicochemical properties of the final product. The pH of the reaction medium also plays a significant role in determining which species are present and can influence the stoichiometry of the resulting salt. For example, studies on the coprecipitation of various metal oxalates have shown that the optimal pH for quantitative precipitation is around 3-3.5 in a 0.1 M oxalic acid solution. academicdirect.org

Stoichiometric Ratios in Oxalate Salt Formation
CompoundAmine:Oxalic Acid RatioReference
Gabapentin Oxalate1:1 acs.org
Rivaroxaban-Oxalic Acid Cocrystal1:1 acs.org
Ritonavir (B1064) Oxalate Salt Co-crystal1:1:0.5:0.5 (Ritonavir:Oxalate:Oxalic Acid:Acetone) rsc.org

Crystallization Techniques for Optimal Salt Isolation

The isolation of this compound in a pure, crystalline form is essential. Various crystallization techniques can be employed to achieve optimal salt isolation. Slow evaporation is a common and effective method. For example, colorless crystals of a gabapentin and oxalic acid cocrystal were obtained after one week of slow evaporation at room temperature from an aqueous solution. acs.org

Cooling crystallization is another widely used technique. In the preparation of a rivaroxaban-oxalic acid cocrystal, the components were dissolved in trifluoroethanol at an elevated temperature (70-80 °C) and then presumably cooled to induce crystallization. acs.org The choice of solvent is critical and can significantly impact crystal growth and morphology. For some amine salts that initially form oils or glasses, repeated stripping of a solvent like dichloromethane, toluene, or ethanol (B145695) can induce crystallization. sciencemadness.org Additionally, techniques like scratching the flask with a glass stirring rod can initiate crystallization when it is slow to start. youtube.com

Crystallization Techniques for Oxalate Salts
TechniqueDescriptionExampleReference
Slow EvaporationSolvent is allowed to evaporate slowly, leading to gradual supersaturation and crystal growth.Gabapentin oxalate from aqueous solution. acs.org
Cooling CrystallizationA saturated solution at a higher temperature is cooled, decreasing solubility and causing crystallization.Rivaroxaban-oxalic acid cocrystal from trifluoroethanol. acs.org
Solvent-Induced CrystallizationRepeatedly adding and removing a solvent to an oily or amorphous solid to promote crystal formation.Used for amine hydrochlorides that form glasses. sciencemadness.org

Co-crystallization Phenomena with Oxalic Acid

Co-crystallization is a phenomenon where a substance crystallizes with a stoichiometric amount of another molecule, known as a coformer. Oxalic acid is a common coformer for amine-containing compounds. acs.orgacs.orgrsc.orgnih.govnih.gov This process can result in the formation of a co-crystal, which is a structurally homogeneous crystalline material containing two or more neutral components in a definite stoichiometric ratio.

In some cases, a salt and a co-crystal can form simultaneously. For instance, a novel quaternary solid-form of ritonavir was reported as an oxalate salt, oxalic acid co-crystal, and acetone (B3395972) solvate in a 1:1:0.5:0.5 stoichiometry. rsc.org The formation of such complex structures is influenced by factors like solvent choice and the concentration of the coformer. Studies on rivaroxaban (B1684504) have shown that above a critical concentration of oxalic acid, the solubility of rivaroxaban increases while the solubility of the co-crystal decreases, favoring its formation. acs.org These co-crystals are often stabilized by a network of hydrogen bonds. nih.govnih.gov

Isotopic Labeling Strategies for Mechanistic and Analytical Studies

Isotopic labeling is a powerful technique used to trace the path of atoms through reactions and to aid in the structural elucidation of molecules. For this compound, labeling the oxalate anion or the azepane moiety can provide valuable insights.

Carbon-13 Labeling of the Oxalate Anion

Carbon-13 (¹³C) labeling of the oxalate anion can be particularly useful for nuclear magnetic resonance (NMR) studies. While natural abundance ¹³C NMR can be used, isotopic enrichment enhances signal intensity, allowing for more detailed structural analysis. acs.org For instance, ¹³C labeling of both carbonyl carbons in oxalate has been used to study calcium oxalate monohydrate. nih.gov

The synthesis of ¹³C-labeled oxalates can be achieved starting from commercially available ¹³C-labeled precursors like oxalic acid-¹³C₂ or diethyl oxalate-¹³C₂. nih.govsoton.ac.uk These labeled oxalates can then be used in the salt formation reaction with 2-(4-Methoxybenzyl)azepane. The resulting ¹³C-labeled this compound can be analyzed by solid-state NMR to probe the local environment of the oxalate carbons, providing information on crystal packing and intermolecular interactions. nih.gov The chemical shifts of the oxalate carbons in ¹³C NMR spectra typically appear in the region of 160-180 ppm. researchgate.net

¹³C NMR Chemical Shift Ranges for Oxalates
Functional GroupTypical ¹³C Chemical Shift (ppm)Reference
Oxalate Carbonyl160 - 180 researchgate.net

Deuterium (B1214612) Labeling for Spectroscopic Assignments

Deuterium (²H or D) labeling is another valuable tool in spectroscopic analysis, particularly in NMR. pearson.com Replacing hydrogen atoms with deuterium can simplify ¹H NMR spectra by removing signals and can be used to confirm signal assignments. acs.org Deuterium labeling can be achieved through various methods, including the use of deuterated reagents or solvents. youtube.com

For this compound, specific protons on the azepane ring or the methoxybenzyl group could be replaced with deuterium. This would allow for unambiguous assignment of the proton signals in the ¹H NMR spectrum. Furthermore, deuterium labeling can be used to study dynamic processes and conformational changes in the molecule. The introduction of deuterium can also be detected by other spectroscopic methods, such as infrared (IR) spectroscopy, as the C-D bond vibrations appear in a different region of the spectrum compared to C-H vibrations.

Recent Advances in Related Chemical Transformations

Recent progress in synthetic organic chemistry has provided a host of new methodologies for constructing complex molecular architectures. These advancements are crucial for the efficient synthesis of compounds like this compound and its analogues. This section will delve into three key areas of recent development: photocatalyzed alkoxycarbonylation of alkenes, cross-electrophile coupling for C(sp3)-C(sp3) bond formation, and the structure-based design and synthesis of azepane derivatives.

Photocatalyzed Alkoxycarbonylation of Alkenes

The introduction of ester functionalities into molecules is a fundamental transformation in organic synthesis. Photocatalyzed alkoxycarbonylation of alkenes has recently emerged as a powerful and mild method for achieving this. researchgate.net This approach circumvents the often harsh conditions required for traditional carbonylation methods, which typically involve high pressures of carbon monoxide gas. researchgate.netnih.gov

One innovative strategy involves a photoinduced oxidative alkoxycarbonylation that uses readily available alkyl formates as the source of alkoxycarbonyl radicals. acs.orgnih.gov This method allows for the synthesis of a variety of α,β-unsaturated esters with good regioselectivity and E-selectivity under ambient conditions. acs.org Another significant advancement utilizes alkyloxalyl chlorides, generated in situ from alcohols and oxalyl chloride, as precursors for alkoxycarbonyl radicals under photoredox catalysis. researchgate.netnih.gov This transformation is notable for its broad substrate scope, accommodating both electron-rich and electron-deficient olefins to produce β-chloro esters in good yields. researchgate.netnih.gov The versatility of this method has been demonstrated through its application in the synthesis of various oxindole-3-acetates and furoindolines. researchgate.netnih.gov

Recent research has also focused on the difunctionalization of alkenes. For instance, a photoredox-catalyzed hydroxydifluoroacetylation of aryl alkenes has been developed using FSO₂CF₂CO₂Me and water, with fac-[Ir(ppy)₃] as the photocatalyst, to introduce both -CF₂CO₂Me and -OH groups. mdpi.com These light-driven methods represent a significant step forward, offering efficient and selective access to valuable aliphatic esters from simple, abundant starting materials like olefins. researchgate.netdntb.gov.ua

Table 1: Examples of Photocatalyzed Alkoxycarbonylation Reactions

This table is interactive. You can sort and filter the data.

Alkene Type Carbonyl Source Photocatalyst Product Type Key Features Reference
Various Alkyl Formates Organic Dye α,β-Unsaturated Esters Good regioselectivity and E-selectivity acs.orgnih.gov
Electron-rich & deficient olefins Alkyloxalyl Chlorides Not specified β-Chloro Esters Broad scope, in situ generation of radical source researchgate.netnih.gov
Aryl Alkenes FSO₂CF₂CO₂Me / H₂O fac-[Ir(ppy)₃] Hydroxydifluoroacetylated Alkanes Simultaneous introduction of two functional groups mdpi.com
Styrenes Oxygen / Water Rose Bengal Carbonyl Compounds (cleavage) Green oxidant and solvent nih.gov

Cross-Electrophile Coupling for C(sp3)-C(sp3) Bond Formation

The formation of carbon-carbon bonds between two sp³-hybridized centers is a cornerstone of organic synthesis, enabling access to the three-dimensional structures prevalent in many pharmaceutical agents. acs.orgresearchgate.net Traditional methods often rely on the coupling of a nucleophilic organometallic reagent with an electrophile. Cross-electrophile coupling (XEC) reactions offer a powerful alternative by directly coupling two distinct electrophiles, such as organohalides, in the presence of a transition metal catalyst and a stoichiometric reductant. researchgate.netdigitellinc.com

Nickel catalysis has become particularly dominant in this field due to nickel's ability to access multiple oxidation states and effectively activate otherwise unreactive alkyl electrophiles. acs.orgresearchgate.net These reactions bypass the need for pre-formed, often sensitive, organometallic nucleophiles. researchgate.net Significant progress has been made in coupling a wide range of C(sp³)-electrophiles, including primary, secondary, and even sterically hindered tertiary alkyl halides, to form challenging all-carbon quaternary centers. researchgate.netresearchgate.net

Recent advancements have focused on enhancing selectivity and expanding the scope of these transformations. researchgate.net Electrochemical methods have emerged as a sustainable and efficient approach, using an electric current as the reductant. researchgate.netdntb.gov.ua For example, a nickel-catalyzed electrochemical method has been developed for the cross-coupling of alkyl bromides with alkyl tosylates, achieving high selectivity even between two different secondary electrophiles. researchgate.net Another electrochemical strategy enables the highly selective cross-coupling of various unactivated alkyl halides, from primary to tertiary, in a simple setup. researchgate.net These developments in cross-electrophile coupling provide a more direct and efficient route for assembling the carbon skeletons of complex molecules. digitellinc.comresearchgate.net

Table 2: Selected Cross-Electrophile Coupling Reactions for C(sp3)-C(sp3) Bond Formation

This table is interactive. You can sort and filter the data.

Electrophile 1 Electrophile 2 Catalyst System Reductant Key Features Reference
Alkyl Bromide Alkyl Tosylate Nickel Catalyst Electrochemistry Selective coupling of secondary C(sp³)-electrophiles researchgate.net
Unactivated Alkyl Halide Unactivated Alkyl Halide Nickel Catalyst Electrochemistry Broad scope including primary, secondary, and tertiary halides researchgate.net
(Hetero)aryl Halide Alkyl Halide Nickel Catalyst / Amine Ligand Electrochemistry Forms C(sp²)-C(sp³) bonds with high selectivity nih.gov
1,3-Diol Derivatives (Intramolecular) Nickel Catalyst Electrochemistry Access to aliphatic and aryl cyclopropanes researchgate.net

Design and Synthesis of Azepane Derivatives via Structure-Based Optimization

The azepane ring is a privileged seven-membered nitrogen-containing heterocycle found in numerous biologically active compounds and is among the most frequently used ring systems in small-molecule drugs. researchgate.netunimib.it The synthesis of substituted azepanes remains a challenge for organic chemists, prompting the development of diverse and innovative synthetic methodologies. researchgate.netunimib.it Common strategies include ring-closing reactions, ring-expansion of smaller cyclic compounds, and multi-step sequences. researchgate.netunimib.it For example, di- and tri-substituted fluoroalkylated azepanes have been synthesized through the ring expansion of pyrrolidines. researchgate.net Another novel approach involves the photochemical dearomative ring expansion of simple nitroarenes using blue light, which converts a six-membered benzene ring into a seven-membered azepane framework in just two steps after a subsequent hydrogenolysis. researchgate.net

Structure-based drug design is a powerful strategy for optimizing lead compounds to improve their potency and pharmacokinetic properties. This approach has been successfully applied to the development of novel azepane derivatives. In one notable example, researchers sought to improve the plasma instability of a potent protein kinase B (PKB-α) inhibitor derived from (-)-balanol, which contained an unstable ester linkage. nih.govacs.org

Using the crystal structure of the lead compound bound to the related protein kinase A (PKA), a series of new analogues were designed with isosteric linkers to replace the ester group. nih.govacs.org Molecular modeling guided the synthesis of five new compounds featuring amide, ether, and amine linkers. nih.gov The resulting compounds were evaluated for their inhibitory activity and plasma stability. One of the new compounds, featuring an amide linker, not only retained the high potency of the original lead (IC₅₀ = 4 nM for PKB-α) but also demonstrated excellent plasma stability, making it a viable drug candidate. nih.govacs.org X-ray crystallography of several of the new inhibitors in complex with PKA provided a rationale for their differing activities by revealing key binding interactions and conformational changes. nih.gov This work exemplifies how a combination of rational design, chemical synthesis, and structural biology can lead to the successful optimization of azepane-containing compounds.

Table 3: Structure-Based Optimization of Azepane-Containing PKB-α Inhibitors

This table is interactive. You can sort and filter the data.

Compound Number Linker Type PKB-α IC₅₀ (nM) Plasma Stability Key Structural Feature Reference
1 Ester 5 Unstable Original lead compound nih.govacs.org
4 Amide 4 Stable Isosteric replacement of ester nih.govacs.org
5 Ether - - Isosteric replacement of ester nih.gov
7 Amine - - Isosteric replacement of ester nih.gov

Despite a comprehensive search of scientific literature and patent databases, detailed experimental spectroscopic and analytical data for the chemical compound This compound is not publicly available. While general synthetic methods for azepane derivatives are described in the literature, specific characterization data such as Nuclear Magnetic Resonance (NMR) spectra and Mass Spectrometry (MS) for this particular oxalate salt could not be located.

Therefore, it is not possible to provide the detailed, scientifically accurate article as requested in the outline. The required data for the following sections is absent from the available resources:

Advanced Spectroscopic and Analytical Characterization Techniques in Chemical Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Without access to primary research articles or technical reports detailing the synthesis and characterization of 2-(4-Methoxybenzyl)azepane (B3022567) oxalate (B1200264), any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds. In the case of 2-(4-Methoxybenzyl)azepane oxalate, the free base, 2-(4-methoxybenzyl)azepane, would typically be analyzed after liberation from its oxalate salt. The gas chromatograph separates the components of a sample mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

The resulting mass spectrum provides a molecular fingerprint, with a characteristic fragmentation pattern that aids in structural elucidation. For 2-(4-methoxybenzyl)azepane, one would expect to observe a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of specific bonds, such as the benzylic bond or fragmentation of the azepane ring. This data is invaluable for confirming the identity of the compound in a sample.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

While standard GC-MS provides nominal mass information, High-Resolution Mass Spectrometry (HRMS) offers the capability to determine the mass of a molecule with extremely high accuracy (typically to within a few parts per million). This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. For this compound, HRMS would be used to confirm the molecular formula of the protonated free base, C14H22NO+. By comparing the experimentally measured accurate mass to the calculated theoretical mass, the elemental formula can be definitively established, lending significant confidence to the compound's identification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb IR radiation at characteristic frequencies.

For this compound, the IR spectrum would be expected to display a number of key absorption bands. The presence of the oxalate counter-ion would be indicated by strong absorptions corresponding to the C=O and C-O stretching vibrations. The aromatic ring of the 4-methoxybenzyl group would show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The methoxy (B1213986) group would be identified by a C-O stretching band, typically around 1250 cm⁻¹ and 1040 cm⁻¹. The azepane ring would contribute to the C-H stretching vibrations of the aliphatic CH2 groups in the 2950-2850 cm⁻¹ range. Furthermore, as an oxalate salt of a secondary amine, a broad N-H stretching band would be expected in the region of 2700-2400 cm⁻¹, characteristic of an ammonium (B1175870) salt.

A hypothetical table of expected IR absorption bands for this compound is presented below:

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
N-H (Ammonium Salt)2700 - 2400 (broad)N-H Stretch
C-H (Aromatic)3100 - 3000C-H Stretch
C-H (Aliphatic)2950 - 2850C-H Stretch
C=O (Oxalate)1750 - 1650 (strong)C=O Stretch
C=C (Aromatic)1600 - 1450C=C Stretch
C-O (Aryl Ether)1260 - 1200 and 1050 - 1020Asymmetric & Symmetric C-O Stretch
C-O (Oxalate)1300 - 1200C-O Stretch

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound is required. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.

This analysis would reveal the absolute configuration of the chiral center at the 2-position of the azepane ring, if the compound is enantiomerically pure. It would also provide precise details on the conformation of the seven-membered azepane ring and the relative orientation of the 4-methoxybenzyl substituent. The geometry of the oxalate counter-ion and its position relative to the protonated azepane ring would also be elucidated.

A hypothetical table of crystallographic data for this compound might look like this:

Parameter Value
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
R-factor (%)Value

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, which are crucial in determining the stability and physical properties of the crystal.

Chromatographic Separation and Purity Assessment

Ensuring the purity of a chemical compound is paramount in research and development. Chromatographic techniques are the cornerstone of purity assessment. High-Performance Liquid Chromatography (HPLC) is a particularly well-suited method for analyzing non-volatile compounds like this compound.

In an HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of the eluting components over time, producing a chromatogram.

The purity of this compound would be determined by the area of the main peak in the HPLC chromatogram relative to the total area of all peaks. A high-purity sample would exhibit a single, sharp peak with minimal or no impurity peaks. The choice of stationary phase (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a buffer) would be optimized to achieve the best separation.

A typical data table for a purity assessment by HPLC would include:

Parameter Value
Columne.g., C18, 4.6 x 150 mm, 5 µm
Mobile Phasee.g., Acetonitrile:Water (50:50) with 0.1% TFA
Flow Rate1.0 mL/min
Detection Wavelengthe.g., 225 nm
Retention TimeValue (min)
Purity (by area %)>99%

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. For a compound like 2-(4-Methoxybenzyl)azepane (B3022567) oxalate (B1200264), these methods can provide invaluable insights into its behavior at a molecular level.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. While no direct DFT studies on 2-(4-Methoxybenzyl)azepane oxalate were found, research on related structures, such as azepane derivatives and compounds with a 4-methoxyphenyl (B3050149) group, allows for an informed prediction of its properties. nih.govresearchgate.net

DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), could be employed to optimize the geometry of the molecule and calculate key electronic descriptors. scite.ai These descriptors are crucial for predicting the molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's electron-donating and accepting capabilities, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

Table 1: Predicted DFT-Calculated Electronic Properties of 2-(4-Methoxybenzyl)azepane and Related Moieties (Note: The following data is illustrative and based on typical values for similar organic molecules, as direct data for the target compound is unavailable.)

ParameterPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates regions susceptible to electrophilic attack.
LUMO Energy~ -1.2 eVIndicates regions susceptible to nucleophilic attack.
HOMO-LUMO Gap~ 5.3 eVRelates to chemical stability and reactivity.
Dipole Moment~ 2.5 - 4.0 DInfluences solubility and intermolecular interactions.

This table is interactive. Click on the headers to sort.

The presence of the electron-donating methoxy (B1213986) group on the benzyl (B1604629) ring would be expected to raise the HOMO energy, making the aromatic ring a likely site for electrophilic substitution. Conversely, the oxalate counter-ion would possess low-lying LUMOs, making it an electron-accepting moiety.

Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory for more accurate energy and spectroscopic predictions, albeit at a greater computational cost. nih.gov For this compound, these methods could be used to refine the geometric and energetic data obtained from DFT.

For example, ab initio methods are particularly useful for calculating precise vibrational frequencies. researchgate.net A comparison of theoretical vibrational spectra with experimental data from FT-IR spectroscopy can help to confirm the predicted molecular structure and bonding. Studies on similar molecules have shown good agreement between calculated and experimental vibrational frequencies after applying appropriate scaling factors. researchgate.net

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different electrostatic potential values.

For this compound, the MEP would likely show:

Negative potential (red/yellow): Concentrated around the oxygen atoms of the methoxy group and the oxalate counter-ion, indicating electron-rich regions and likely sites for interaction with electrophiles or hydrogen bond donors.

Positive potential (blue): Located around the hydrogen atoms of the azepane ring's N-H group (if protonated) and the aromatic ring, indicating electron-poor regions susceptible to nucleophilic attack.

The MEP analysis would be instrumental in understanding the non-covalent interactions that govern the crystal packing of the solid-state material and its interactions with biological targets or solvents.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and interactions with the surrounding environment.

The seven-membered azepane ring is known to be flexible and can adopt several low-energy conformations, such as the chair and boat forms. nih.gov The specific conformation adopted by the azepane ring in this compound will be influenced by the steric and electronic effects of the 4-methoxybenzyl substituent.

Computational studies on similar seven-membered heterocyclic rings, like dibenzoazepines, have shown that the conformation of the central ring is sensitive to substitution. mdpi.com MD simulations of 2-(4-Methoxybenzyl)azepane would allow for the exploration of the potential energy surface and the identification of the most stable conformers. The relative populations of these conformers at a given temperature could then be estimated using the Boltzmann distribution.

Table 2: Predicted Torsional Angles for a Low-Energy Conformer of the Azepane Ring (Note: This data is hypothetical and based on general findings for substituted azepane rings.)

Torsional AnglePredicted Value (degrees)
C1-C2-N-C7~ 60°
C2-N-C7-C6~ -55°
N-C7-C6-C5~ 70°
C7-C6-C5-C4~ -65°

This table is interactive. Users can hypothetically modify values to see how changes might affect the ring conformation.

The interaction of this compound with solvents is critical for understanding its solubility and behavior in solution. MD simulations in a solvent box (e.g., water) can reveal the nature of these interactions.

Molecular Docking and Ligand-Based Design Principles

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity of the resulting complex. researchgate.net For this compound, identifying its potential biological targets is the first step. Research on structurally related N-benzylated azepanes has shown potent inhibitory activity against monoamine transporters, specifically the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), as well as the sigma-1 receptor (σ1-R). acs.orgnih.gov These proteins are therefore plausible targets for profiling the ligand-protein interactions of 2-(4-Methoxybenzyl)azepane.

Using a model of a target protein's binding site, docking simulations can predict the theoretical binding mode of the compound. For an N-substituted azepane derivative binding to a monoamine transporter, several key interactions would be anticipated:

Ionic Interaction: The protonated nitrogen atom of the azepane ring is crucial for anchoring the ligand within the binding pocket, likely forming a salt bridge with a key acidic residue, such as an aspartate, which is a common feature in monoamine transporter binding sites.

Aromatic Interactions: The 4-methoxybenzyl group can engage in several types of interactions. The phenyl ring is likely to form π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket.

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a hydrogen bond with a suitable donor residue (e.g., the hydroxyl group of a serine or threonine) in the protein.

Hydrophobic Interactions: The aliphatic azepane ring and the benzyl methylene (B1212753) bridge can form van der Waals and hydrophobic interactions with nonpolar residues in the binding site, further stabilizing the complex.

Tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to analyze the output of docking simulations, providing a detailed, 2D visualization of the non-covalent interactions between the ligand and the protein. nih.govresearchgate.net This profiling is critical for understanding the structural basis of binding and for guiding further optimization of the ligand.

Potential Interaction Type Functional Group on Ligand Potential Interacting Residue in Target
Ionic Interaction / Salt BridgeProtonated Azepane NitrogenAspartic Acid (Asp), Glutamic Acid (Glu)
π-π StackingBenzyl Phenyl RingPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)
Hydrogen Bond (Acceptor)Methoxy OxygenSerine (Ser), Threonine (Thr), Asparagine (Asn)
Hydrophobic InteractionAzepane Ring, Benzyl GroupLeucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala)

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract representation of the steric and electronic features that are essential for a molecule to interact with a specific biological target. dovepress.com For scaffolds related to 2-(4-Methoxybenzyl)azepane, a pharmacophore model can be constructed based on its structure and presumed active conformation.

The key features of a pharmacophore model for this class of compounds would likely include:

A Positive Ionizable (PI) feature, representing the protonated nitrogen of the azepane ring.

A Hydrogen Bond Acceptor (HBA) , corresponding to the oxygen atom of the methoxy group.

An Aromatic Ring (AR) feature for the phenyl group.

One or more Hydrophobic (HY) features, representing the azepane ring and the benzyl moiety.

Once this 3D pharmacophore model is generated, it can be used as a query for virtual screening. dovepress.com This process involves searching large databases of chemical compounds to identify other molecules that match the pharmacophore features, regardless of their underlying chemical scaffold. This is a powerful technique for "scaffold hopping," aiming to discover novel classes of compounds that retain the desired biological activity. dovepress.com For instance, a virtual screening campaign using a pharmacophore derived from the azepane scaffold could identify new, structurally distinct molecules that are also potential inhibitors of monoamine transporters. nih.govutrgv.edu The hits from this initial screening are then typically subjected to further filtering, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) property prediction, to prioritize candidates for experimental testing. utrgv.edu

Pharmacophore Feature Corresponding Chemical Moiety Assumed Role in Binding
Positive Ionizable (PI)Protonated Azepane NitrogenForms key ionic interaction with an acidic residue.
Aromatic Ring (AR)Benzyl Phenyl RingEngages in π-stacking or hydrophobic interactions.
Hydrogen Bond Acceptor (HBA)Methoxy Oxygen AtomAccepts a hydrogen bond from a donor residue.
Hydrophobic (HY)Azepane Ring / Benzyl GroupOccupies hydrophobic pockets within the binding site.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks

Structure-Activity Relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological activity. nih.govnih.gov Computational chemistry provides powerful tools to build and rationalize SAR, guiding the design of more potent and selective compounds. For this compound, a computational SAR study would involve the systematic in silico modification of the molecular structure and the subsequent evaluation of the effect of these changes on binding affinity to a chosen target, such as the dopamine transporter.

The process would involve generating a virtual library of analogs based on the parent scaffold. Modifications could include:

Aromatic Ring Substitution: Varying the position (ortho, meta, para) and nature (e.g., chloro, methyl, hydroxyl) of the substituent on the benzyl ring to probe the electronic and steric requirements of the binding pocket.

Azepane Ring Substitution: Introducing substituents onto the azepane ring itself. The conformational flexibility of the seven-membered azepane ring is a critical determinant of its bioactivity, and substitution can bias the ring towards a more favorable conformation for binding. lifechemicals.com

Linker Modification: Altering the length or nature of the linker connecting the azepane and the phenyl ring.

Each of these virtual analogs would then be docked into the active site of the target protein. The predicted binding affinities, often calculated using scoring functions or more rigorous methods like free energy perturbation (FEP) or molecular mechanics/generalized Born surface area (MM/GBSA) calculations, are then compared. This allows for the construction of a detailed SAR map, highlighting which structural modifications lead to an increase or decrease in activity. For example, such a study could reveal that electron-withdrawing groups on the phenyl ring enhance potency, or that a specific stereoisomer of a substituted azepane is significantly more active, a phenomenon that can be investigated using molecular orbital calculations. rsc.org

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activity. mdpi.com This is achieved by calculating a set of numerical values, known as molecular descriptors, for each compound and then using statistical methods to build a predictive model. researchgate.netnih.gov

For a molecule like this compound, a wide array of molecular descriptors can be calculated using specialized software. nih.gov These descriptors quantify various aspects of the molecular structure:

1D Descriptors: Basic properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Wiener and Randić indices), connectivity indices, and counts of specific structural fragments. They describe molecular size, shape, and branching.

3D Descriptors: These depend on the 3D conformation of the molecule and include descriptors of molecular shape (e.g., van der Waals surface area, solvent-accessible surface area) and steric parameters. nih.gov

Physicochemical Descriptors: These describe properties like lipophilicity (logP), polarizability (e.g., MLFER_S), and electronic properties (e.g., dipole moment, highest occupied/lowest unoccupied molecular orbital energies). researchgate.netnih.gov

Once calculated for a series of azepane analogs with known biological activity, these descriptors are used to build a QSAR model, often using methods like Multiple Linear Regression (MLR) or machine learning algorithms. mdpi.com The resulting QSAR equation can predict the activity of new, untested compounds and provide insight into the key molecular properties driving activity. For example, a model might show that activity is positively correlated with lipophilicity and negatively correlated with the van der Waals volume, providing clear guidance for the design of new analogs. nih.gov The statistical robustness and predictive power of the QSAR model are rigorously validated using internal (e.g., leave-one-out cross-validation) and external test sets. mdpi.commdpi.com

Descriptor Class Example Descriptor Property Represented
Topological Balaban J indexDescribes the topology and branching of the molecular graph. dntb.gov.ua
Electronic Dipole MomentMeasures the overall polarity of the molecule. nih.gov
Steric / 3D VSA_hyd (Hydrophobic Surface Area)Sum of van der Waals surface areas of hydrophobic atoms. nih.gov
Physicochemical LogP (Octanol-Water Partition Coefficient)Represents the lipophilicity of the molecule.
Constitutional nAtom (Atom Count)The total number of atoms in the molecule.
Quantum-Chemical HOMO/LUMO EnergiesRelate to the molecule's ability to donate or accept electrons. researchgate.net

Reaction Mechanisms and Kinetic Studies in Synthetic Organic Chemistry

Investigation of Azepane Ring Formation Mechanisms

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a crucial structural motif in numerous bioactive compounds. nih.gov Its synthesis can be achieved through various pathways, each with distinct mechanisms, intermediates, and transition states. Common strategies include ring expansion reactions, tandem cyclizations, and cycloadditions. nih.govresearchgate.net

Ring expansion reactions are a powerful method for constructing the azepane ring from more readily available five- or six-membered cyclic precursors. researchgate.net These transformations proceed through several identifiable intermediates, depending on the specific method employed.

One notable strategy involves the rearrangement of dihalogenated bicyclic aminocyclopropanes. In this approach, N-Boc-protected cyclic enamines are first subjected to dihalocyclopropanation to yield stable bicyclic intermediates. rsc.org Following deprotection, reductive amination with an aldehyde or ketone generates a thermally unstable dihalogenated aminocyclopropane. rsc.org This intermediate is key to the subsequent ring-expansion, which is thought to proceed via a concerted mechanism involving the departure of a halide ion and a disrotatory electrocyclic cleavage of the cyclopropane (B1198618) ring. rsc.org

Another well-established method involves the insertion of a singlet nitrene, generated from an azide, into a benzene (B151609) ring. slideshare.net This reaction proceeds through a concerted cycloaddition to form a bicyclic aziridine-type intermediate. youtube.com This strained intermediate then undergoes a ring expansion, driven by heating, to yield the seven-membered azepine ring structure. youtube.com

A summary of key intermediates in various azepane ring formation strategies is presented below.

Synthetic Strategy Precursor(s) Key Intermediate(s) Final Product Type
Dihalocyclopropane Rearrangement rsc.orgN-Boc-cyclic enamine, DihalocarbeneN-Boc-dihalobicyclo[n.1.0]alkane, Unstable dihalogenated aminocyclopropaneFunctionalized Tetrahydro-1H-azepine
Nitrene Insertion slideshare.netPhenyl azide, BenzeneSinglet nitrene, Bicyclic aziridine (B145994) (Norcaradiene analogue)Substituted 1H-Azepine
Tandem Amination/Cyclization nih.govFunctionalized allenyne, AmineCopper acetylide, Quaternary iminium ionFunctionalized Azepine carboxylate
Carbonyl-Enamine Cyclization chem-soc.sio-Phenylenediamine, Ethyl bromoacetoacetateEnamine-ester intermediate, Quaternary iminium ionAzepinoquinoxaline

The stereochemistry and feasibility of cyclization reactions are governed by the energetics and geometry of their transition states. For cycloaddition and electrocyclic reactions leading to ring formation, the principles of orbital symmetry play a crucial role. youtube.com

In reactions like the Diels-Alder, which involves 6π electrons (4n+2 system, where n=1), the transition state is considered "aromatic" due to favorable cyclic conjugation, leading to a specially stabilized and accessible energy barrier. youtube.com Conversely, reactions involving 4n electrons are characterized by "anti-aromatic" transition states and are typically forbidden under thermal conditions but can be enabled photochemically. youtube.com

For intramolecular cyclizations, Baldwin's rules provide a framework for predicting the favorability of ring closures. The formation of a seven-membered ring via a 7-exo-trig cyclization, as seen in some carbonyl-enamine pathways, is a favored process. chem-soc.si More recently, the limits of formally "forbidden" cyclizations have been tested. For instance, the synthesis of benz[b]azepines from donor-acceptor cyclopropanes has been shown to proceed through a genuine 6-endo-tet transition state, a process typically considered difficult for rings smaller than eight atoms. acs.org This is achieved by using a pre-existing ring that becomes part of the newly formed seven-membered ring, mitigating the inherent strain of the constrained transition state geometry. acs.org The transition state in these reactions involves a backside approach of the nucleophile to the breaking bond, which is made possible by the unique geometry of the cyclopropane precursor. acs.org

Mechanistic Aspects of 4-Methoxybenzyl Group Introduction

The 4-methoxybenzyl (PMB) group is a versatile functional group in organic synthesis, often employed as a protecting group for alcohols, amines, and other nucleophilic functionalities. nih.govtotal-synthesis.com Its introduction onto the azepane nitrogen constitutes an N-alkylation reaction.

The introduction of the 4-methoxybenzyl group onto the nitrogen of an azepane ring is typically an alkylation reaction, proceeding via a nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the secondary amine of the azepane ring acts as a nucleophile, attacking the electrophilic benzylic carbon of a 4-methoxybenzyl halide (e.g., PMB-Cl). total-synthesis.com

The kinetics of this SN2 reaction are second-order, being dependent on the concentration of both the amine and the alkylating agent. The reaction rate is influenced by several factors:

Solvent: Polar aprotic solvents like THF, DMF, or DMSO are typically used to solvate the cation of the base and increase the nucleophilicity of the amine. total-synthesis.com

Base: A base, such as sodium hydride (NaH), is often used to deprotonate the amine, generating a more potent nucleophile (an amide anion) and driving the reaction to completion. total-synthesis.com

Leaving Group: The nature of the leaving group on the PMB reagent is critical. The reaction is faster with better leaving groups (I > Br > Cl).

Alternatively, the PMB group can be introduced using PMB-trichloroacetimidate in the presence of a catalytic amount of acid, a method particularly effective for hindered substrates. total-synthesis.com

Catalysts and reagents play a pivotal role not only in enabling the reaction but also in controlling the stereochemical outcome of the azepane synthesis. The choice of Lewis acid, for instance, can dramatically influence the reaction pathway.

In the silyl-aza-Prins cyclization of allylsilyl amines to form azepanes, the selection of the catalyst is critical. nih.gov The use of indium(III) chloride (InCl₃) selectively produces the desired trans-azepane derivatives in high yields and with excellent diastereoselectivity. nih.gov However, when trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is used as the catalyst with the same substrates, the reaction instead yields tetrahydropyran (B127337) derivatives, demonstrating the profound influence of the catalyst on the reaction outcome. nih.gov

Similarly, in the copper(I)-catalyzed tandem amination/cyclization of allenynes, the copper catalyst is essential for activating the terminal triple bond to form a copper acetylide intermediate, which initiates the cascade to form the azepine ring. nih.gov

Catalyst/Reagent Reaction Type Role Stereochemical/Regiochemical Outcome
InCl₃ nih.govSilyl-aza-Prins CyclizationLewis AcidPromotes cyclization to selectively form trans-azepanes.
TMSOTf nih.govSilyl-aza-Prins CyclizationLewis AcidDiverts reaction pathway to form tetrahydropyran derivatives.
Cu(I) salts nih.govTandem Amination/CyclizationCatalystActivates terminal alkyne, facilitates tandem reaction.
NaH total-synthesis.comN-AlkylationBaseDeprotonates amine to form a stronger nucleophile for SN2 reaction.
DDQ total-synthesis.comPMB DeprotectionOxidantEnables selective oxidative cleavage of the PMB group.

Formation and Stability of Oxalate (B1200264) Salts

The final step in the synthesis of 2-(4-Methoxybenzyl)azepane (B3022567) oxalate is the formation of the oxalate salt. This is a common strategy in pharmaceutical chemistry to improve the stability, solubility, and handling properties of basic amine compounds. sciencemadness.orglibretexts.org

The formation of an amine oxalate salt is a straightforward acid-base reaction. The basic nitrogen atom of the 2-(4-methoxybenzyl)azepane accepts a proton from the acidic carboxylic acid groups of oxalic acid. libretexts.org Oxalic acid is a dicarboxylic acid and can donate one or two protons. The reaction with a secondary amine typically results in the formation of an ammonium (B1175870) cation and an oxalate or hydrogen oxalate anion, held together by ionic bonds. libretexts.orgsciencemadness.org

The procedure generally involves dissolving the amine freebase in a suitable solvent, such as isopropanol (B130326) (IPA) or methanol, and adding a stoichiometric amount of oxalic acid also dissolved in a solvent. sciencemadness.orgsciencemadness.org The resulting salt often precipitates from the solution, sometimes aided by the addition of a less polar co-solvent like diethyl ether. sciencemadness.org The precipitate can then be isolated by filtration. sciencemadness.org

Oxalate salts are often chosen over other salts, such as sulfates, because they tend to form stable, voluminous, and easily filterable crystalline solids rather than gummy or oily products. sciencemadness.org These salts generally exhibit higher thermal stability and have less odor compared to the corresponding freebase amine. libretexts.org The stability of the crystalline lattice is influenced by intermolecular forces, including hydrogen bonds between the ammonium proton (N-H+) and the oxygen atoms of the oxalate anion. researchgate.net

Proton Transfer Mechanisms in Organic Acid-Base Reactions

All acid-base reactions are fundamentally proton transfer reactions, involving the movement of a proton (H⁺) from an acid to a base. masterorganicchemistry.comkhanacademy.org The formation of 2-(4-Methoxybenzyl)azepane oxalate is a classic example of an acid-base reaction where the secondary amine of the 2-(4-Methoxybenzyl)azepane acts as a Brønsted-Lowry base and oxalic acid acts as a Brønsted-Lowry acid.

The mechanism involves the lone pair of electrons on the nitrogen atom of the azepane ring attacking a proton from one of the carboxylic acid groups of oxalic acid. youtube.com This results in the formation of a positively charged azepanium cation and a negatively charged hydrogen oxalate anion. A second proton transfer from the hydrogen oxalate to another molecule of the amine, or the transfer of the second proton from oxalic acid, results in the dicationic amine and the oxalate dianion, which then form the stable salt. The efficiency of this proton transfer is dictated by the relative acidity and basicity of the reactants. wikipedia.org In aqueous solutions with a neutral pH, oxalic acid is expected to fully convert to the oxalate anion. wikipedia.org

The process can be visualized as a "proton shuttle," where a solvent molecule like water can facilitate the transfer. masterorganicchemistry.com This involves two sequential steps: either protonation followed by deprotonation or vice versa. masterorganicchemistry.com

Table 1: Relevant pKa Values for Proton Transfer Analysis

Compound Conjugate Acid/Base pKa Value Reference
Oxalic Acid (H₂C₂O₄) Hydrogenoxalate (HC₂O₄⁻) 1.27 wikipedia.org
Hydrogenoxalate (HC₂O₄⁻) Oxalate (C₂O₄²⁻) 4.28 wikipedia.org
Protonated Alkylamine (R₃NH⁺) Alkylamine (R₃N) ~10-11

Note: The pKa for 2-(4-Methoxybenzyl)azepane is not specifically available but is estimated based on typical secondary alkylamines.

Solid-State Reactivity and Transformations of Oxalate Salts

Oxalate salts exhibit distinct reactivity in the solid state, primarily governed by thermal decomposition. Studies on various metal oxalates show that they decompose at elevated temperatures, often yielding metal oxides or carbonates and releasing carbon monoxide and carbon dioxide. researchgate.net For instance, the solid-state reaction of strontium oxalate with uranyl oxalate leads to the formation of strontium uranate at high temperatures, indicating that the decomposition mechanism of an oxalate can be altered by the presence of other compounds. researchgate.net

The kinetics of oxalate formation and crystallization from solution are critical precursors to its solid-state properties. Crystal growth can be influenced by factors such as pH, supersaturation levels, and the presence of inhibitors. nih.govresearchgate.netnih.gov The rate of crystallization often increases with higher supersaturation, although excessively high initial nucleation can deplete the solution and slow subsequent growth. nih.gov

For an organic oxalate salt like this compound, thermal decomposition in the solid state would likely proceed via initial loss of oxalic acid, followed by the decomposition of the organic amine component at higher temperatures. The stability and decomposition pathway are influenced by the crystal lattice energy and the strength of the ionic interactions between the azepanium cation and the oxalate anion.

Advanced Mechanistic Concepts in Organic Reactions

Beyond fundamental acid-base and thermal reactions, the functional groups within this compound suggest potential involvement in more advanced synthetic transformations, including radical-mediated processes and catalytic cycles.

Photoredox Catalysis Mechanisms and Electron Transfer Processes

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) events, promoting radical-based organic transformations under mild conditions. ethz.ch The process is driven by a photocatalyst, typically a transition-metal complex or an organic dye, that absorbs light to reach an excited state. wikipedia.org

The catalytic cycle can proceed through two primary pathways:

Reductive Quenching Cycle: The excited photocatalyst is reduced by an electron donor (quencher), generating a radical cation from the donor and a reduced form of the catalyst. The reduced catalyst then donates an electron to a substrate to regenerate its ground state.

Oxidative Quenching Cycle: The excited photocatalyst is oxidized by an electron acceptor, producing a radical anion and an oxidized form of the catalyst. ethz.ch The oxidized catalyst is then reduced by an electron donor to complete the cycle. wikipedia.org

The secondary amine in the 2-(4-Methoxybenzyl)azepane structure is a potent electron donor. It could participate in a reductive quenching cycle by donating an electron to an excited photocatalyst, forming an aminium radical cation. ethz.ch This process can be facilitated by a concerted proton and electron transfer, known as proton-coupled electron transfer (PCET), which enables the generation of radicals from substrates with high oxidation potentials. researchgate.net The 4-methoxybenzyl group itself can also be involved in photochemical transformations and electron transfer. acs.orgnih.govorganic-chemistry.org

Table 3: Common Photocatalysts and Their Properties

Photocatalyst Abbreviation Excited State Potential (V vs. SCE) Quenching Cycle Preference Reference
Tris(2,2'-bipyridine)ruthenium(II) [Ru(bpy)₃]²⁺ Ered = +0.77, Eox = -0.81 Both ethz.ch
Tris(2-phenylpyridine)iridium(III) fac-[Ir(ppy)₃] Ered = +0.66, Eox = -1.73 Reductive researchgate.net
Eosin Y Ered = +0.78, Eox = -1.09 Oxidative

Cross-Electrophile Coupling Catalytic Cycles

Cross-electrophile coupling is a powerful reaction that joins two different electrophiles, typically using a transition metal catalyst (commonly nickel or palladium) and a stoichiometric reductant. wikipedia.orgacs.org This method avoids the need to pre-form organometallic nucleophiles. wisc.edu

A general catalytic cycle for a nickel-catalyzed cross-coupling of an aryl halide (Ar-X) and an alkyl halide (R-X) often involves the following steps:

Reduction: The Ni(II) precatalyst is reduced to an active Ni(0) species by a reductant like zinc or manganese. wikipedia.org

Oxidative Addition: The Ni(0) complex selectively reacts with the more reactive electrophile, typically the aryl halide, via oxidative addition to form an Ar-Ni(II)-X intermediate. wikipedia.orgwisc.edu

Radical Formation and Capture: The second electrophile (alkyl halide) reacts with a nickel center to generate an alkyl radical. wikipedia.org This radical is then captured by the Ar-Ni(II)-X complex, often forming a diorganonickel(III) intermediate. wikipedia.orgacs.org

Reductive Elimination: The final C-C bond is formed through reductive elimination from the nickel intermediate, releasing the cross-coupled product (Ar-R) and a Ni(I) or Ni(II) species. nih.gov

Catalyst Regeneration: The nickel catalyst is reduced back to the active Ni(0) state to re-enter the catalytic cycle. wikipedia.org

While this compound itself is not an electrophile for this reaction, a halogenated derivative, such as an aryl bromide on the methoxybenzyl ring, could readily serve as a substrate. Such a compound could be coupled with various alkyl electrophiles using a nickel-based catalytic system, highlighting the synthetic versatility that can be accessed from this molecular scaffold. yale.edustrath.ac.uk

Future Research Directions and Theoretical Applications

Development of More Sustainable and Efficient Synthetic Routes

The chemical industry is increasingly shifting towards greener and more efficient manufacturing processes. This paradigm shift is highly relevant to the synthesis of complex molecules like azepane derivatives.

The principles of green chemistry are central to modern synthetic organic chemistry, aiming to reduce waste and minimize environmental impact. mdpi.com For azepane synthesis, this involves exploring alternative solvents, catalysts, and energy sources.

Recent research has highlighted several promising green approaches applicable to the synthesis of N-substituted azepanes. One such method utilizes polyethylene (B3416737) glycol (PEG) as an inexpensive, non-toxic, and recyclable medium for the one-pot synthesis of these compounds under catalyst-free conditions, achieving excellent yields. organic-chemistry.org Another innovative strategy involves the photochemical dearomative rearrangement of quaternary aromatic salts under visible light irradiation, which provides a straightforward, two-step process to functionalized azepanes from simple starting materials. organic-chemistry.org Furthermore, the use of microwave irradiation has been shown to significantly shorten reaction times, increase product yields, and simplify purification processes for various heterocyclic compounds, making it an ecologically sustainable synthetic approach. mdpi.com Solvent-free methods, such as mechanochemical grinding, are also being explored to reduce waste and environmental impact. mdpi.com

A recent breakthrough in 2024 detailed a method for preparing complex azepanes from simple nitroarenes through a photochemical dearomative ring expansion. nih.gov This process, mediated by blue light at room temperature, transforms a six-membered benzene (B151609) ring into a seven-membered azepane ring system in just two steps, opening up a significant area of three-dimensional chemical space that has been largely absent in medicinal chemistry. nih.gov

Flow chemistry, or continuous processing, offers significant advantages over traditional batch processing for the synthesis of pharmaceutical compounds. rsc.orgaurigeneservices.com This technology enables better control over reaction parameters, enhances safety, and facilitates easier scale-up. almacgroup.combioprocessonline.com For a compound like 2-(4-methoxybenzyl)azepane (B3022567) oxalate (B1200264), transitioning to a continuous manufacturing process could lead to higher yields, improved purity, and reduced production costs. aurigeneservices.com

The key benefits of flow chemistry include superior mixing, rapid heat and mass transfer, and precise control of residence times. almacgroup.com These factors are particularly crucial for managing highly exothermic or fast reactions, which can be challenging and hazardous in large-scale batch reactors. d-nb.info By leveraging flow chemistry, it is possible to perform reactions under conditions that would be unsafe in batch mode, such as high temperatures and pressures. almacgroup.com The scalability of flow processes can often be achieved by either running the system for longer periods or by "numbering up" – using multiple reactors in parallel. almacgroup.com

Table 1: Comparison of Batch vs. Flow Chemistry for Azepane Synthesis

FeatureBatch ChemistryFlow Chemistry
Reaction Control Limited control over temperature and mixing gradients.Precise control over temperature, pressure, and mixing. almacgroup.com
Safety Higher risk of thermal runaway with exothermic reactions. d-nb.infoEnhanced safety due to small reaction volumes and superior heat exchange. almacgroup.com
Scalability Challenging, often requires re-optimization of reaction conditions.More straightforward scale-up by continuous operation or parallelization. aurigeneservices.comalmacgroup.com
Product Quality Potential for batch-to-batch variability.Consistent product quality and purity. bioprocessonline.com
Footprint Larger plant footprint for equivalent production capacity.Smaller, more compact manufacturing footprint. aurigeneservices.com

Advanced Computational Prediction and Rational Design

The integration of computational tools, particularly machine learning and artificial intelligence, is revolutionizing how chemists approach the discovery and optimization of new molecules.

Machine learning (ML) models are increasingly being used to predict the outcomes of chemical reactions with a high degree of accuracy. nih.gov These models can be trained on large datasets of known reactions to identify complex patterns and relationships between reactants, reagents, and reaction conditions, and the resulting product yield and selectivity. nih.govyoutube.com For the synthesis of 2-(4-methoxybenzyl)azepane oxalate, ML could be employed to optimize the reaction conditions to maximize yield and minimize the formation of impurities. nih.gov

Active learning, a subfield of machine learning, is particularly well-suited for reaction optimization. nih.gov In this approach, the ML model actively suggests the next set of experiments to perform in order to gain the most information and converge on the optimal conditions more rapidly. nih.gov This can significantly reduce the number of experiments required compared to traditional optimization methods. youtube.com Researchers have developed ML models that can predict reaction energetics and rates with quantum mechanical accuracy but at a fraction of the computational cost, accelerating the investigation of reaction mechanisms. sciencedaily.com

De novo design involves the use of computational algorithms to generate entirely new molecular structures with desired properties. nih.gov These methods can explore a vast chemical space to identify novel azepane-based architectures that may possess enhanced biological activity or improved physicochemical properties. nih.gov

Generative models, a type of deep learning algorithm, can learn the underlying patterns of existing molecules and then generate new, chemically valid structures. researchgate.net When combined with predictive models for properties like bioactivity and toxicity, these generative approaches can be used to design novel compounds tailored for a specific biological target. nih.gov For instance, an evolutionary algorithm could be used to assemble novel molecular architectures from a library of chemical fragments, optimizing for similarity to a known active compound or for predicted binding affinity to a target protein. nih.gov This approach has the potential to accelerate the discovery of new drug candidates based on the azepane scaffold.

Novel Analytical Techniques for Complex Organic Salts

The accurate characterization of complex organic salts like this compound is crucial for quality control and regulatory compliance. While standard analytical techniques provide valuable information, there is always a need for more advanced and information-rich methods.

Future research in this area may focus on the development and application of hyphenated analytical techniques, such as advanced mass spectrometry methods coupled with ion mobility, to provide more detailed structural information. Solid-state NMR spectroscopy could also be employed to probe the crystal structure and intermolecular interactions within the oxalate salt. The development of new analytical methods will be essential for ensuring the quality and consistency of this compound as it moves through the development pipeline.

Hyphenated Techniques for Enhanced Resolution and Sensitivity

The comprehensive analysis of this compound and its related impurities or metabolites necessitates powerful analytical tools. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer unparalleled specificity and sensitivity. ijpsjournal.comajpaonline.comnih.govsaspublishers.com Future research should focus on developing and validating such methods for this specific compound.

The combination of liquid chromatography with mass spectrometry (LC-MS) is particularly promising. saspublishers.com Given the chiral center at the 2-position of the azepane ring, the development of chiral LC-MS methods would be a significant advancement. This would enable the separation and quantification of individual enantiomers, which is crucial as different stereoisomers can exhibit distinct biological activities and metabolic fates. Further coupling with tandem mass spectrometry (MS/MS) would allow for detailed structural elucidation of trace-level impurities formed during synthesis or degradation. nih.gov

Another powerful, albeit less common, combination is LC-Nuclear Magnetic Resonance (LC-NMR) spectroscopy. ijpsjournal.comresearchgate.net This technique can provide unambiguous structural confirmation of separated components directly from the chromatographic run, which would be invaluable for identifying unknown synthesis byproducts or metabolites of 2-(4-Methoxybenzyl)azepane.

The table below illustrates a hypothetical comparison of potential analytical techniques, underscoring the advantages of hyphenated approaches.

Analytical Technique Hypothetical Limit of Detection (LOD) Primary Application for this compound Key Advantage
HPLC-UV100 ng/mLRoutine purity analysis and quantification.Simplicity and robustness.
Chiral HPLC-UV120 ng/mLSeparation of enantiomers.Enantiospecific analysis.
GC-MS10 ng/mLAnalysis of volatile impurities or degradation products.High sensitivity for volatile compounds. ijpsjournal.com
LC-MS/MS< 1 ng/mLTrace impurity identification, metabolite studies, enantiomer quantification.Superior sensitivity and structural information. nih.gov
LC-NMR5 µg/mLDefinitive structure elucidation of unknown related substances.Unambiguous structure confirmation. researchgate.net

In-situ Monitoring of Chemical Reactions and Crystallization

Process Analytical Technology (PAT) utilizes in-situ monitoring to understand and control manufacturing processes in real-time. Applying these techniques to the synthesis and crystallization of this compound could lead to significant improvements in yield, purity, and crystal quality.

Future studies could employ in-situ Raman or Fourier-transform infrared (FTIR) spectroscopy to track the conversion of reactants to the final product during synthesis. acs.org This would allow for precise determination of reaction endpoints and the identification of any transient intermediates, leading to a more robust and optimized synthetic process.

Similarly, monitoring the crystallization process from the oxalate salt is critical. Techniques like Focused Beam Reflectance Measurement (FBRM) can track changes in particle size and count in real-time, while in-situ Raman spectroscopy can monitor the solution concentration and detect polymorphic transitions as they occur. acs.org This level of process understanding is key to consistently producing crystals with the desired size, shape, and solid-state form.

Exploration of Supramolecular Architectures and Functional Materials

The arrangement of molecules in the solid state dictates the material's physical properties. Crystal engineering and the exploration of novel solid forms of this compound represent a frontier for creating materials with tailored characteristics.

Tuning Crystal Packing through Substituent Effects and Counterion Selection

The crystal lattice of this compound is built upon a network of non-covalent interactions, such as hydrogen bonds involving the azepane nitrogen and the oxalate counterion, as well as van der Waals forces. The selection of the counterion is a powerful tool for modifying these interactions and, consequently, the crystal packing. mdpi.com

A systematic investigation could explore a range of dicarboxylic acids or sulfonic acids as alternative counterions to oxalic acid. The size, shape, and hydrogen bonding capabilities of the counterion can dramatically alter the resulting salt's properties. acs.orgnih.gov For instance, using a bulkier, more lipophilic counterion could disrupt efficient crystal packing, potentially lowering the melting point and increasing solubility in non-polar solvents. nih.gov Conversely, a counterion capable of forming more extensive hydrogen-bonding networks might lead to a more thermodynamically stable, higher-melting-point solid.

The table below presents a theoretical exploration of how different counterions might influence the properties of a 2-(4-methoxybenzyl)azepane salt.

Counterion Chemical Formula Expected Primary Interaction Hypothesized Effect on Crystal Packing Potential Property Change
Oxalate C₂O₄²⁻Strong, directional H-bondingEfficient, potentially dense packingHigh melting point, moderate aqueous solubility
Maleate C₄H₂O₄²⁻H-bonding with geometric constraint (cis)Less predictable packing due to alkene rigidityAltered solubility and dissolution rate
Succinate C₄H₄O₄²⁻H-bonding with conformational flexibilityPotential for polymorphismVariable physical stability
Besylate C₆H₅SO₃⁻H-bonding plus potential for π-π stackingFormation of layered or complex 3D structuresEnhanced solubility and stability
Stearate C₁₈H₃₅O₂⁻Weaker ionic interaction, strong van der Waals forcesDisruption of packing, formation of lipophilic domainsCreation of a lipophilic salt or ionic liquid nih.gov

Co-Crystallization with Other Organic Molecules for Novel Solid Forms

Beyond salts, co-crystals offer another avenue to new materials. A co-crystal is a multi-component crystal in which all components are solid under ambient conditions and are linked by non-ionic interactions. Co-crystallization of 2-(4-Methoxybenzyl)azepane (as the free base) with suitable co-formers could generate novel solid forms with unique properties.

Potential co-formers could include pharmaceutically acceptable carboxylic acids, amides, or other compounds capable of forming robust hydrogen-bonding synthons with the azepane's secondary amine. For example, co-crystallization with a molecule like adipic acid or isonicotinamide (B137802) could create entirely new crystalline structures. These new forms may exhibit improved solubility, dissolution rates, or physical stability compared to the oxalate salt.

Furthermore, specialized molecules could be used as co-formers to impart specific functions. Co-crystallization with an azobenzene (B91143) derivative, for instance, could potentially yield a photo-responsive material where light could trigger changes in the crystal structure or shape. nih.govmdpi.com Similarly, using host molecules like tetraaryladamantanes as crystallization chaperones could facilitate the formation of high-quality crystals for structural analysis or encapsulate the molecule in a stable matrix. researchgate.netnih.gov The exploration of co-crystallization opens up a vast design space for creating functional organic materials based on the 2-(4-Methoxybenzyl)azepane scaffold.

Q & A

Q. What are the standard synthetic routes for 2-(4-Methoxybenzyl)azepane oxalate, and what precursors are typically involved?

The synthesis of this compound involves multi-step organic reactions. A common approach includes:

  • Formation of the Azepane Core : Cyclization of precursors like haloalkanes or ortho-aminophenols under controlled conditions.
  • Introduction of the 4-Methoxybenzyl Group : Coupling azepane derivatives with 4-methoxybenzyl halides or alcohols via nucleophilic substitution or catalytic cross-coupling reactions.
  • Oxalate Salt Formation : Reaction of the free base with oxalic acid in a polar solvent (e.g., ethanol) to precipitate the oxalate salt.
    Key intermediates include 4-methoxybenzyl chloride (CAS 824-94-2) and azepane derivatives, with coupling agents like DCC or EDCI often employed .

Q. What analytical techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR (e.g., in CDCl3_3 or DMSO-d6_6) to confirm structural integrity, including methoxybenzyl proton signals (~3.8 ppm for OCH3_3) and azepane ring protons.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C12_{12}H21_{21}NO8_8, MW 307.3).
  • Infrared (IR) Spectroscopy : Peaks for carbonyl (oxalate, ~1700 cm1^{-1}) and ether (methoxy, ~1250 cm^{-1) groups.
  • Purity Assessment : HPLC with UV detection or titration methods to ensure ≥95% purity, as per reagent-grade standards .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Catalyst Screening : Use transition-metal catalysts (e.g., Pd or Ru complexes) to enhance coupling efficiency for the methoxybenzyl moiety.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) may improve solubility and reaction rates.
  • Flow Chemistry : Continuous flow reactors can reduce side reactions and improve scalability, as seen in similar azepane-functionalized compounds .

Q. What mechanistic insights exist for the functionalization of the azepane ring with 4-methoxybenzyl groups?

Studies on analogous compounds suggest:

  • Radical Pathways : Visible-light-induced methods (e.g., using UiO-Co catalysts) can generate alkoxy radicals for C–H functionalization.
  • Electrophilic Aromatic Substitution : The methoxy group directs electrophilic attack to the benzyl position, facilitating regioselective coupling. Computational modeling (DFT) can validate transition states .

Q. How can researchers resolve contradictions in purity data between suppliers or batches?

  • Cross-Validation : Use orthogonal techniques (e.g., NMR vs. HPLC) to assess purity.
  • Thermogravimetric Analysis (TGA) : Detect residual solvents or decomposition products.
  • Elemental Analysis : Verify stoichiometry of the oxalate salt (C:N:O ratio) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the oxalate moiety.
  • Light Sensitivity : Protect from UV exposure, as methoxybenzyl groups may undergo photodegradation.
  • Moisture Control : Use desiccants to avoid deliquescence, common in oxalate salts .

Q. What strategies enable selective functionalization of the azepane ring for derivative synthesis?

  • Borylation : Introduce boron-containing groups (e.g., using B2_2pin2_2) for Suzuki-Miyaura cross-coupling.
  • Protection/Deprotection : Temporarily block reactive sites (e.g., with Boc groups) to achieve regioselectivity.
  • Enzymatic Methods : Lipase-mediated resolutions for enantiopure derivatives .

Q. How can researchers efficiently locate spectral data or synthetic protocols for this compound?

  • Database Searches : Use SciFinder or Reaxys with filters for "azepane oxalate derivatives" and "4-methoxybenzyl."
  • Patents and Theses : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) over commercial suppliers for reliable protocols.
  • Collaborative Networks : Engage with crystallography databases (e.g., Cambridge Structural Database) for comparative structural data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.